Home > Products > Screening Compounds P71192 > Baclofen hydrochloride
Baclofen hydrochloride - 28311-31-1

Baclofen hydrochloride

Catalog Number: EVT-505636
CAS Number: 28311-31-1
Molecular Formula: C10H13Cl2NO2
Molecular Weight: 250.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Baclofen Hydrochloride is a synthetic derivative of gamma-aminobutyric acid (GABA), classified as a GABAB receptor agonist. [] In scientific research, it serves as a valuable pharmacological tool for investigating GABAB receptor function in various physiological and pathological processes. [, , , ]

Source and Classification

Baclofen is synthesized from 4-chlorobenzyl cyanide and chloroacetic acid, leading to the formation of 3-(4-chlorophenyl)-3-cyanopropanoic acid, which is subsequently reduced to yield baclofen. This compound falls under the category of muscle relaxants and is classified as an antispastic agent due to its ability to inhibit neurotransmitter release at spinal synapses.

Synthesis Analysis

Methods and Technical Details

The synthesis of baclofen can be achieved through several methods, each with varying yields and purity levels. A notable approach involves the following steps:

Molecular Structure Analysis

Structure and Data

Baclofen hydrochloride has a molecular formula of C10_{10}H12_{12}ClN1_{1}O2_{2} and a molecular weight of approximately 213.66 g/mol. The structure features a gamma-aminobutyric acid backbone with a para-chlorophenyl group attached, contributing to its pharmacological properties.

  • Chemical Structure:
    Structural Formula HOOC CH CH 2 N Cl C 6H 4\text{Structural Formula }\quad \text{HOOC CH CH 2 N Cl C 6H 4}

The compound exhibits chirality, with the (R)-enantiomer being therapeutically active.

Chemical Reactions Analysis

Reactions and Technical Details

Baclofen undergoes various chemical reactions during its synthesis:

  1. Aldol Condensation: In initial steps, aldehydes react under basic conditions to form β-hydroxy aldehydes.
  2. Michael Addition: The β-hydroxy aldehyde can participate in Michael addition reactions leading to further functionalization.
  3. Reduction Reactions: The nitrile group reduction is crucial for converting the intermediate into baclofen.

These reactions are typically monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure product purity and yield .

Mechanism of Action

Process and Data

Baclofen exerts its effects primarily through agonistic action on gamma-aminobutyric acid B receptors located in the central nervous system. This mechanism leads to:

  • Inhibition of Neurotransmitter Release: By activating these receptors, baclofen decreases the release of excitatory neurotransmitters at spinal synapses.
  • Muscle Relaxation: The resultant decrease in neuronal excitability contributes to muscle relaxation, making it effective for treating spasticity.

Clinical studies have shown that baclofen can significantly reduce muscle tone and improve motor function in patients with spasticity-related disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Baclofen hydrochloride appears as a white crystalline powder with the following properties:

  • Melting Point: Approximately 206-207 °C
  • Solubility: Soluble in water, slightly soluble in ethanol
  • pH: Typically ranges from 4 to 6 when dissolved in water
  • Stability: Stable under normal conditions but should be protected from light .
Applications

Scientific Uses

Baclofen hydrochloride is primarily used in clinical settings for:

  1. Management of Muscle Spasticity: Effective for conditions such as multiple sclerosis, spinal cord injury, and cerebral palsy.
  2. Pain Management: It has been explored for off-label use in managing pain syndromes associated with muscle spasms.
  3. Alcohol Dependence Treatment: There is ongoing research into its potential role in reducing cravings for alcohol.
Historical Development and Evolution of Baclofen Hydrochloride as a Therapeutic Agent

Discovery and Initial Synthesis: From Antiepileptic Candidate to Spasmolytic Agent

Baclofen hydrochloride originated from systematic pharmaceutical research at Ciba-Geigy (now Novartis) in 1962 under Swiss chemist Heinrich Keberle. The compound was strategically designed as a lipophilic analog of γ-aminobutyric acid (GABA), incorporating a p-chlorophenyl substituent at the β-position to enhance blood-brain barrier penetration. This molecular modification yielded (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, with the hydrochloride salt form improving solubility and stability for pharmaceutical use [1] [8].

Initial pharmacological screening focused on epilepsy management, hypothesizing that GABA receptor agonism would suppress neuronal hyperexcitability. However, clinical observations revealed minimal antiseizure efficacy but unexpectedly significant muscle relaxant properties. This serendipitous discovery redirected development toward spasticity disorders, particularly given the limited treatment options for conditions like multiple sclerosis and spinal cord injuries during that era [1]. Mechanistic studies established that baclofen hydrochloride functions as a selective GABAB receptor agonist, inhibiting monosynaptic and polysynaptic reflex transmission at the spinal cord level through presynaptic hyperpolarization and reduced excitatory neurotransmitter release [4] [8].

The structural evolution from GABA to baclofen hydrochloride represents a landmark in rational drug design:

Table 1: Structural Evolution from GABA to Baclofen Hydrochloride

CompoundChemical StructureKey ModificationsLipophilicity (Log P)
GABAH2N-CH2-CH2-CH2-COOHNone-3.17
PhenibutH2N-CH2-CH(Ph)-CH2-COOHβ-Phenyl substitution-0.72
BaclofenH2N-CH2-CH(4-Cl-Ph)-CH2-COOHβ-(4-Chlorophenyl) substitution-0.86
Baclofen HydrochlorideH2N-CH2-CH(4-Cl-Ph)-CH2-COOH • HClSalt formation-1.02

The β-(4-chlorophenyl) substitution proved critical for optimal GABAB receptor affinity while maintaining sufficient aqueous solubility through salt formation. This balanced molecular design enabled targeted delivery to the central nervous system at therapeutic doses [8]. Following extensive clinical validation of its spasmolytic effects, baclofen hydrochloride was first marketed in 1971 as Lioresal®, establishing a new therapeutic class for spasticity management [1].

Regulatory Milestones: FDA Approval Pathways and Global Adoption Patterns

The U.S. Food and Drug Administration (FDA) approved baclofen hydrochloride tablets in 1977 specifically for managing reversible spasticity associated with multiple sclerosis and spinal cord injuries. This approval was based on clinical evidence demonstrating significant reduction in flexor spasms, clonus, and associated pain without complete paralysis [1] [5]. The regulatory endorsement came with specific therapeutic limitations: labeling explicitly excluded indications for rheumatic disorders or cerebral palsy, reflecting carefully considered risk-benefit assessments of early clinical data [1].

A transformative regulatory milestone occurred in 1992 with FDA approval of intrathecal baclofen delivery for severe spasticity unresponsive to oral therapy or causing intolerable side effects. This approval pathway required demonstration of superior targeted efficacy with reduced systemic exposure, validated through implantable pump technology that achieved therapeutic cerebrospinal fluid concentrations at approximately 1% of oral doses [5] [7]. The intrathecal formulation received subsequent pediatric extensions in 1996 for patients as young as four years with cerebral palsy, following extensive safety and efficacy documentation [7].

Global adoption patterns reveal significant therapeutic expansion:

  • European Union: Maintained similar spasticity indications but earlier adoption for intrathecal delivery (1984) and broader pediatric applications [1]
  • Canada: Approved alcohol use disorder (AUD) as a secondary indication in 2019 following provincial health technology assessments [5]
  • France: Became the first country to formally approve baclofen hydrochloride for AUD in 2018 after temporary authorization in 2014, despite inconclusive efficacy data and safety concerns regarding high-dose therapy [5]
  • Australia: Maintains Therapeutic Goods Administration (TGA) restrictions to spasticity management only, with AUD use requiring special access schemes [1]

The divergent regulatory positions on AUD treatment reflect ongoing risk-benefit evaluations. The French National Agency for Medicines and Health Products Safety (ANSM) established a maximum daily dose of 80 mg for AUD in 2020, responding to safety concerns including hospitalizations and deaths associated with off-label high-dose regimens [5]. This contrasts with the U.S. FDA's position, which has not approved AUD indications despite multiple supplemental New Drug Applications, citing inconsistent clinical trial outcomes and safety considerations [4] [5].

Patent Landscape and Intellectual Property Dynamics in Baclofen Hydrochloride Development

The intellectual property history of baclofen hydrochloride demonstrates strategic pharmaceutical lifecycle management across decades. Initial patent protection (CH-399645) filed by Ciba-Geigy in 1962 covered the core compound, expiring in 1982 and enabling genericization of immediate-release tablets. However, formulation innovations and delivery systems have generated successive patent estates [3] [6]:

Table 2: Significant Baclofen Hydrochloride Patents and Exclusivity Periods

Patent NumberJurisdictionFiling YearInnovation FocusExpiration
CH399645Switzerland1962Base compound synthesis1982
US4241066United States1979Stabilized oral solutions1998
CA3148812Canada20184-Amino-3-substituted butanoic acid derivatives2038
MX2022001139Mexico2020Stabilized acid derivatives2040
EP3509592A1European Patent Office2018Suspension/diluent systems for metronidazole-baclofen combinations2038
US10610502B1United States2019Oral solution buffering with citric acid2039

The transition from compound protection to formulation innovations began with US4241066, covering citric acid-buffered solutions that improved pH stability and shelf-life. Contemporary patent applications like US10610502B1 specifically claim oral solution formulations with critical excipient combinations: "A stable aqueous oral solution comprising 0.5 to 5.0 mg/mL baclofen hydrochloride, citric acid buffer (pH 2.5-4.5), methylparaben (0.05-0.3%), propylparaben (0.01-0.1%), and sucralose (0.1-3.0%)" [6]. These composition claims target impurity control during storage, addressing hydrolysis and oxidation vulnerabilities inherent to the molecule.

The global intellectual property landscape reveals diversification strategies:

  • Orally Disintegrating Tablets (ODT): Kemstro® (UCB Inc) formulation patents extended market exclusivity until 2010 despite base compound expiration [3]
  • Granulated Formulations: Lyvispah® (Amneal) received patent protection (US215422) for taste-masked oral granules in 2021 [3]
  • Pediatric Solutions: Ozobax® (US208193) and Fleqsuvy® (US215602) secured new drug exclusivity for precise-dosing oral liquids despite baclofen's generic status [3]

Current patent analytics indicate 21 active Drug Master Files and 66 global suppliers, with formulation patents dominating the landscape. Emerging research focuses on enantiopure R-baclofen hydrochloride (Arbaclofen placarbil) for alcohol use disorder, potentially extending patent protection into the 2030s through prodrug delivery systems and isomer-specific claims [3] [8].

Table 3: Baclofen Hydrochloride Compound Nomenclature

Nomenclature TypeDesignation
IUPAC Name4-Amino-3-(4-chlorophenyl)butanoic acid hydrochloride
Chemical Abstracts Service (CAS) Registry28311-31-1
Other Chemical IdentifiersPubChem CID: 6376; DrugBank DB00181; UNII 64OSE3996V
Synonymsβ-(4-Chlorophenyl)-GABA HCl; Baclofen HCl; Baclofène chlorhydrate; Baclofeno clorhidrato
Brand/Trade NamesLioresal®; Gablofen®; Kemstro®; Ozobax®; Fleqsuvy®; Lyvispah®

Properties

CAS Number

28311-31-1

Product Name

Baclofen hydrochloride

IUPAC Name

4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H

InChI Key

WMNUVYYLMCMHLU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.